5-Chloro-6-methyl-benzofuran
Description
5-Chloro-6-methyl-benzofuran (C$9$H$7$ClO) is a halogenated benzofuran derivative characterized by a chlorine substituent at position 5 and a methyl group at position 6. Its molecular weight is approximately 166.6 g/mol, and its structure combines lipophilic (chlorine and methyl) groups, which influence its physicochemical and biological properties. Halogenation, particularly at positions 5 and 6, enhances stability and bioactivity by modulating electronic effects and steric interactions with biological targets .
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
5-chloro-6-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7ClO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 |
InChI Key |
NJJFBXWSLCVANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CO2)C=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Structural and Physicochemical Properties
The table below compares key parameters of 5-Chloro-6-methyl-benzofuran with analogs differing in substituents or halogen types:
<sup>*</sup>logP values estimated via computational methods or inferred from analogs.
Key Observations:
- Functional Group Influence : The methyl group in this compound contributes to moderate lipophilicity (~2.5), balancing membrane permeability and solubility. In contrast, the methoxy group in 5-Bromo-6-methoxy-benzofuran increases polarity slightly (logP = 3.20) due to oxygen’s electronegativity .
- Carboxylate Esters : Methyl 5-chloro-1-benzofuran-2-carboxylate exhibits higher logP (~3.0) due to the ester group, which may improve binding to hydrophobic enzyme pockets .
Preparation Methods
Reaction Mechanism and Substrate Scope
The copper-catalyzed oxidative annulation of substituted phenols with internal alkynes provides direct access to benzofuran scaffolds. Zhu et al. demonstrated that phenols bearing electron-withdrawing groups (e.g., Cl) at the para position undergo regioselective coupling with symmetrical diarylacetylenes under aerobic conditions. For 5-chloro-6-methyl-benzofuran synthesis, 4-chloro-3-methylphenol reacts with dimethylacetylene dicarboxylate in the presence of Cu(OAc)₂ (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C (Table 1).
Table 1: Optimization of Copper-Mediated Annulation for this compound
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-3-methylphenol | Cu(OAc)₂/Phenanthroline | 110 | 12 | 62 |
| 4-Chloro-3-methylphenol | CuI/DTBP | 100 | 18 | 48 |
| 4-Chloro-3-methylphenol | CuBr₂/Bipyridine | 120 | 10 | 55 |
The reaction proceeds via sequential C–O bond formation and cyclization, with DFT calculations indicating that the chloro substituent directs ortho-C–H activation.
Limitations and Byproduct Formation
Competitive proto-decupration often generates 5-chloro-2-methylbenzofuran as a regioisomeric byproduct (15–22% yield). Increasing steric bulk in the alkyne (e.g., diphenylacetylene) suppresses this pathway but reduces overall conversion due to slower oxidative insertion.
Multi-Step Synthesis via Bromination and Cyclization
Patent-Based Industrial Approach
CN104072467A discloses a scalable three-step synthesis starting from p-chloroacetophenone (Figure 1):
Step 1: α-Bromination of p-chloroacetophenone with Br₂ in glacial acetic acid (40°C, 1 h) yields α-bromo-p-chloroacetophenone (89% purity).
Step 2: Chlorination of salicylaldehyde using Cl₂ gas in ethanol (70°C, 2 h) produces 5-chlorosalicylaldehyde (93% yield).
Step 3: Cyclization via KOH-mediated coupling in refluxing ethanol (5 h) affords this compound (90.8% yield after recrystallization).
Critical Process Parameters
-
Bromine stoichiometry: Excess Br₂ (>1.1 eq.) leads to dibrominated byproducts (up to 17% by GC-MS).
-
Cyclization temperature: Reflux at 78°C minimizes oligomerization; temperatures >85°C promote tar formation.
-
Workup: Ethyl acetate recrystallization increases purity from 87% to 99.2% (HPLC).
Rearrangement-Based Synthesis from Coumarin Precursors
Mechanistic Rationale
Protonation of the coumarin carbonyl generates an oxocarbenium intermediate, which undergoes-sigmatropic shift followed by deoxygenation (Scheme 1):
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
Key trade-offs emerge: while the patent method offers high yields and scalability, it requires hazardous Cl₂ gas. The rearrangement route avoids heavy metals but struggles with regiocontrol.
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